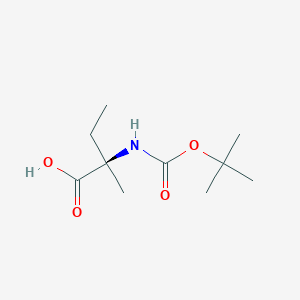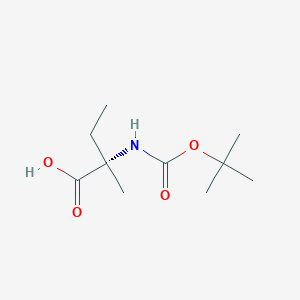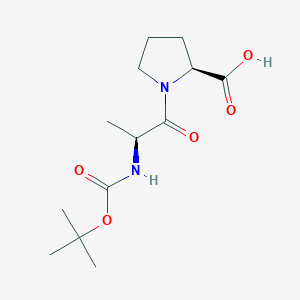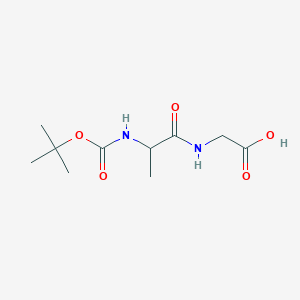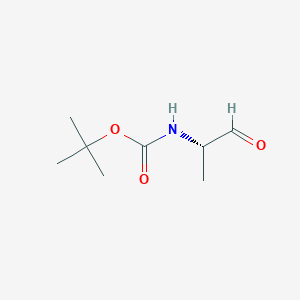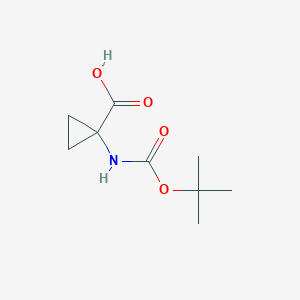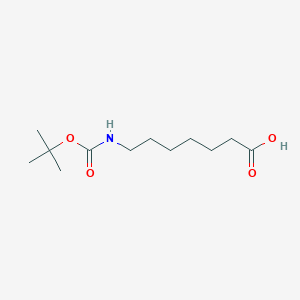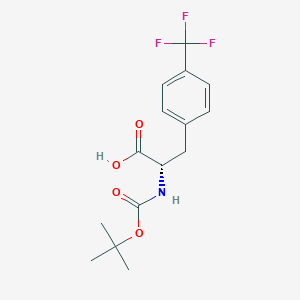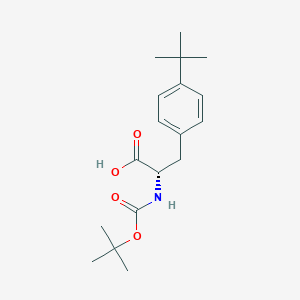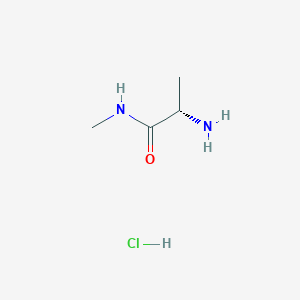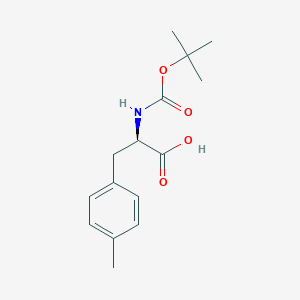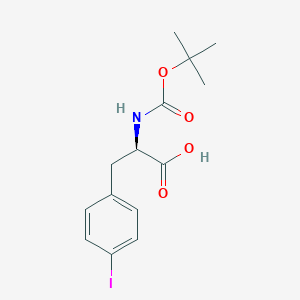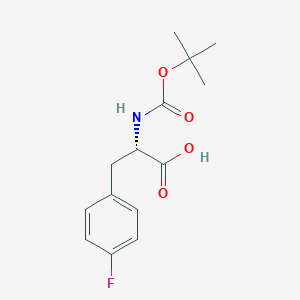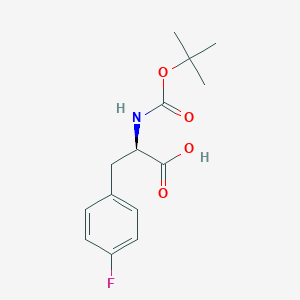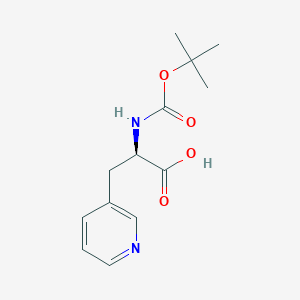
Boc-3-(3-pyridyl)-D-alanine
Vue d'ensemble
Description
Boc-3-(3-pyridyl)-D-alanine (Boc-3-PDA) is an amino acid derivative that has been extensively studied in recent years due to its potential applications in biochemistry and medicine. Boc-3-PDA is an important component of the biosynthesis of peptides and proteins, and has been used in the synthesis of a variety of peptide-based drugs. In addition, Boc-3-PDA has been shown to have a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Functionalized Pyridylalanines : An efficient route to synthesize highly functionalized β-(2-pyridyl)- and β-(4-pyridyl)alanines, including their N-oxides, was developed using a thermal Hantzsch-type cyclocondensation method. These compounds were successfully incorporated into peptides, demonstrating their utility in peptide chemistry (Dondoni, Massi, Minghini, & Bertolasi, 2004).
Modification of Ribonuclease A (RNase A) : Solid-phase synthesis was used to create analogues of the N-terminal tetradecapeptide of ribonuclease A, where the active site histidine-12 residue was replaced by β-(2-pyridyl)-L-alanine and β-(4-pyridyl)-L-alanine. This demonstrates the use of pyridylalanines in modifying enzyme active sites (Hoes, Raap, Bloemhoff, & Kerling, 1980).
Synthesis of Enantiomerically Pure D-Amino Acids : Enzymatic resolution was used to create enantiomerically pure derivatives of β-(3-pyridyl)-DL-alanine and β-(3-benzo[b]thienyl)-DL-alanine. These compounds were then converted into their D-BOC derivatives, which are useful in peptide synthesis (Rao et al., 2009).
Development of 2-Pyrrolylalanine for Peptide Science : Protected enantiopure 2-pyrrolylalanine was synthesized for application in peptide science. Its unique properties, such as π-donor capability, make it a valuable addition to the toolbox for peptide synthesis (Doerr & Lubell, 2012).
Preparation of Fluoro-Carboxylic Acid Derivatives : This study describes the preparation of various fluoro and difluoro-β-amino acid residues, showing the potential of these compounds in constructing complex peptide structures, such as cyclic β-peptides (Yoshinari et al., 2011).
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370340 | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(3-pyridyl)-D-alanine | |
CAS RN |
98266-33-2 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98266-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



